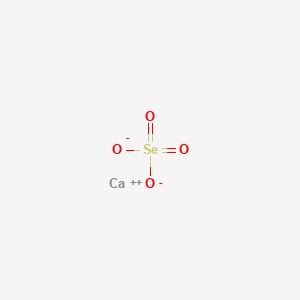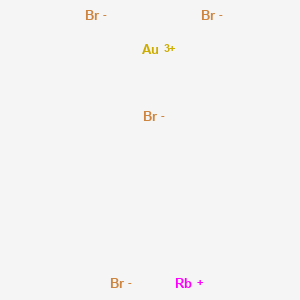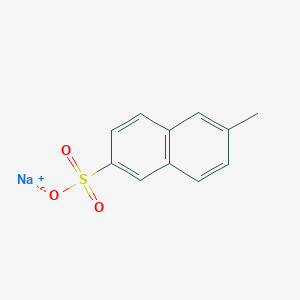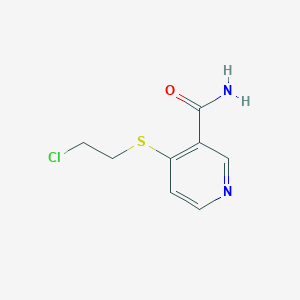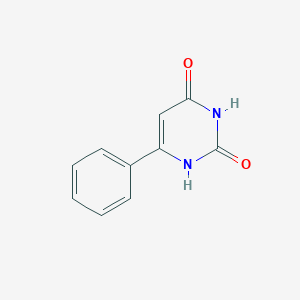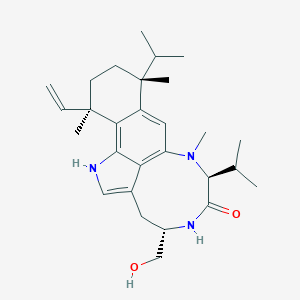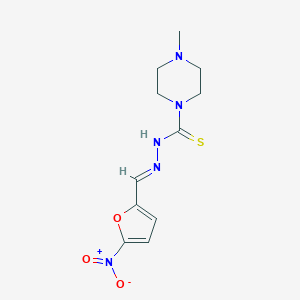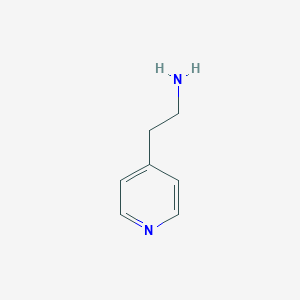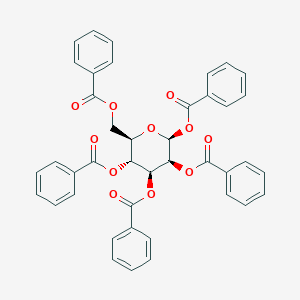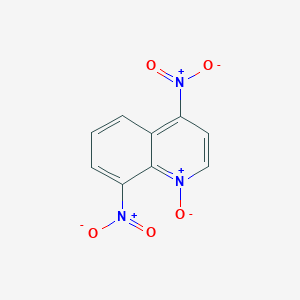
Quinoline, 4,8-dinitro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4,8-dinitro-, 1-oxide, also known as DNQ, is a chemical compound that has been extensively used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is stable under normal laboratory conditions. DNQ has been widely used in the field of organic synthesis as a powerful oxidizing agent.
Applications De Recherche Scientifique
The primary application of Quinoline, 4,8-dinitro-, 1-oxide is in the field of organic synthesis. It has been used as a powerful oxidizing agent for the conversion of alcohols to aldehydes and ketones. Quinoline, 4,8-dinitro-, 1-oxide has also been used in the synthesis of heterocyclic compounds, such as quinolines and isoquinolines.
Mécanisme D'action
Quinoline, 4,8-dinitro-, 1-oxide is a powerful oxidizing agent that can oxidize alcohols to aldehydes and ketones. The mechanism of action involves the transfer of oxygen atoms from Quinoline, 4,8-dinitro-, 1-oxide to the alcohol molecule. The resulting intermediate is then converted to the aldehyde or ketone product.
Effets Biochimiques Et Physiologiques
Quinoline, 4,8-dinitro-, 1-oxide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic to some microorganisms and has been used as a disinfectant in the food industry. Quinoline, 4,8-dinitro-, 1-oxide has also been reported to have mutagenic and carcinogenic properties, although further research is needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoline, 4,8-dinitro-, 1-oxide has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive reagent that is readily available. Quinoline, 4,8-dinitro-, 1-oxide is also a powerful oxidizing agent that can be used in a wide range of organic synthesis reactions. However, Quinoline, 4,8-dinitro-, 1-oxide is highly reactive and can be hazardous to handle. Special precautions must be taken when working with Quinoline, 4,8-dinitro-, 1-oxide, including the use of protective clothing and equipment.
Orientations Futures
There are several future directions for research on Quinoline, 4,8-dinitro-, 1-oxide. One area of research is the development of new synthetic methods that use Quinoline, 4,8-dinitro-, 1-oxide as an oxidizing agent. Another area of research is the study of the biochemical and physiological effects of Quinoline, 4,8-dinitro-, 1-oxide. Further research is needed to determine the mutagenic and carcinogenic properties of Quinoline, 4,8-dinitro-, 1-oxide. Additionally, research is needed to develop safer methods for handling Quinoline, 4,8-dinitro-, 1-oxide in the laboratory.
Conclusion
In conclusion, Quinoline, 4,8-dinitro-, 1-oxide is a powerful oxidizing agent that has been widely used in the field of organic synthesis. It has several advantages for use in laboratory experiments but can be hazardous to handle. Further research is needed to determine the biochemical and physiological effects of Quinoline, 4,8-dinitro-, 1-oxide and to develop safer methods for handling it in the laboratory.
Méthodes De Synthèse
Quinoline, 4,8-dinitro-, 1-oxide can be synthesized by the nitration of quinoline with a mixture of nitric and sulfuric acids. The reaction takes place at a temperature of around 0-5°C and yields Quinoline, 4,8-dinitro-, 1-oxide as a yellow crystalline solid. The synthesis method is relatively simple and has been widely used in the laboratory.
Propriétés
Numéro CAS |
14753-19-6 |
|---|---|
Nom du produit |
Quinoline, 4,8-dinitro-, 1-oxide |
Formule moléculaire |
C9H5N3O5 |
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
4,8-dinitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5N3O5/c13-10-5-4-7(11(14)15)6-2-1-3-8(9(6)10)12(16)17/h1-5H |
Clé InChI |
VTEYIVXQGGFQFY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C[N+](=C2C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=C[N+](=C2C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-] |
Autres numéros CAS |
14753-19-6 |
Synonymes |
Quinoline, 4,8-dinitro-, 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



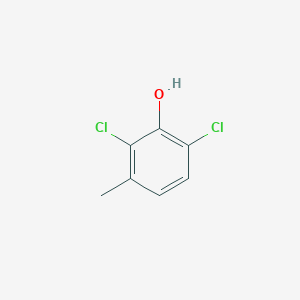
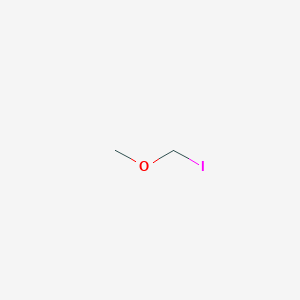
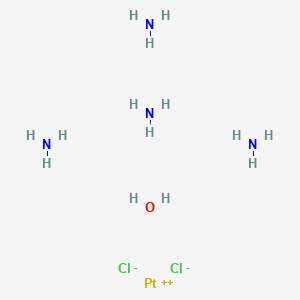
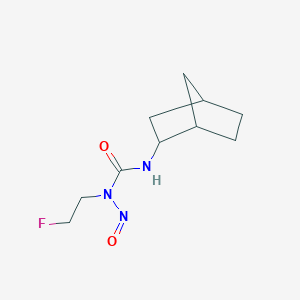
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
